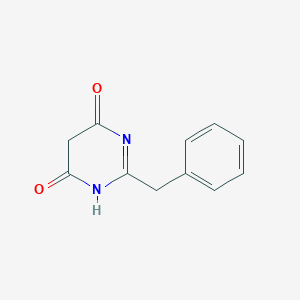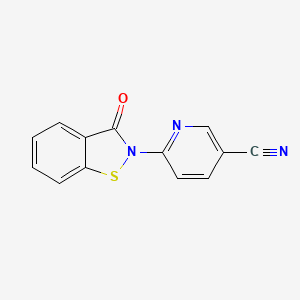
Putreanine sulfate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Putreanine sulfate salt, also known as N-4-Aminobutyl-3-aminopropionic acid sulfate, is a chemical compound with the molecular formula C7H16N2O2 · H2SO4. It is a derivative of putrescine, a biogenic amine that plays a crucial role in cellular metabolism. This compound is often used in biochemical research and has various applications in different scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Putreanine sulfate salt can be synthesized through the reaction of putrescine with sulfuric acid. The general method involves dissolving putrescine in water and then slowly adding sulfuric acid to the solution while maintaining a controlled temperature. The reaction mixture is then heated to facilitate the formation of this compound. The product is isolated by crystallization and purified through recrystallization techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar approach but on a larger scale. The process involves the use of large reactors where putrescine and sulfuric acid are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is then crystallized, filtered, and dried to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Putreanine sulfate salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Putreanine sulfate salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in cellular metabolism and as a precursor to other biogenic amines.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
Putreanine sulfate salt exerts its effects through various molecular pathways. It is known to interact with enzymes involved in polyamine metabolism, such as putrescine oxidase. The compound can be oxidized to form 1-pyrroline and β-alanine, which are involved in cellular signaling and metabolic processes. The molecular targets include enzymes and receptors that regulate cellular growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Putrescine: A biogenic amine with a similar structure but lacks the sulfate group.
Cadaverine: Another biogenic amine with a similar function but different structure.
Spermidine: A polyamine with additional amino groups, involved in cellular metabolism.
Uniqueness
Putreanine sulfate salt is unique due to its sulfate group, which imparts different chemical properties and reactivity compared to other biogenic amines. This makes it a valuable compound for specific biochemical and industrial applications .
Propriétés
Formule moléculaire |
C7H18N2O6S |
|---|---|
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
3-(4-aminobutylamino)propanoic acid;sulfuric acid |
InChI |
InChI=1S/C7H16N2O2.H2O4S/c8-4-1-2-5-9-6-3-7(10)11;1-5(2,3)4/h9H,1-6,8H2,(H,10,11);(H2,1,2,3,4) |
Clé InChI |
VIMJJQNAZIORON-UHFFFAOYSA-N |
SMILES canonique |
C(CCNCCC(=O)O)CN.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



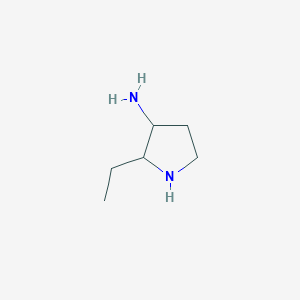
![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B13885861.png)
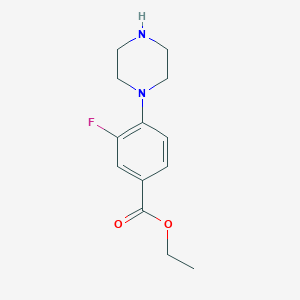
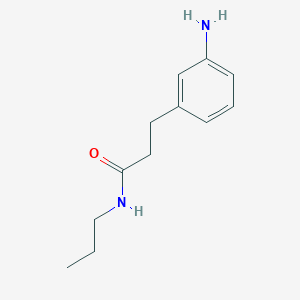

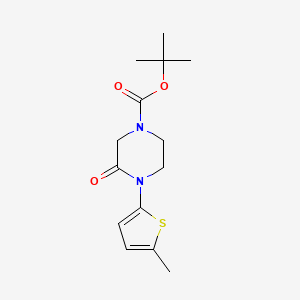
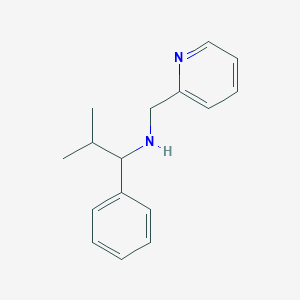
![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)
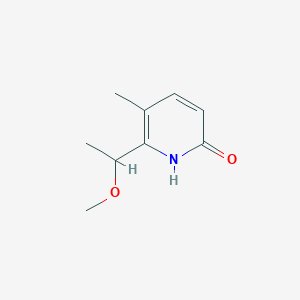
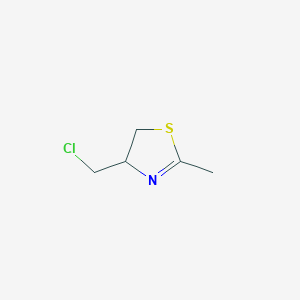
![[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B13885910.png)
